molecular formula C25H58O2Si3 B071751 Stearyl trisiloxane CAS No. 167160-55-6

Stearyl trisiloxane

Cat. No.: B071751
CAS No.: 167160-55-6
M. Wt: 475 g/mol
InChI Key: YAIHETNVSHUZMY-UHFFFAOYSA-N
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Description

Stearyl trisiloxane is a type of silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a trisiloxane backbone. This compound is known for its excellent surface activity, making it a valuable ingredient in various industrial and scientific applications. Its ability to reduce surface tension and enhance the spreading of liquids on surfaces has garnered significant attention in fields such as agriculture, cosmetics, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Stearyl trisiloxane plays a significant role in biochemical reactions. It is known to interact with various biomolecules, influencing their activities and functions

Cellular Effects

This compound can have various effects on different types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl trisiloxane can be synthesized through several methods, including hydrosilylation and alcoholysis-hydrolysis reactions. One common approach involves the hydrosilylation of stearyl alcohol with trisiloxane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Stearyl trisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stearyl trisiloxane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Dimethicone copolyol: Another silicone surfactant with similar surface activity but different molecular structure.

    Trisiloxane polyether: Known for its excellent spreading properties but with different hydrophilic groups.

    Silicone quaternary ammonium salts: Used for their antimicrobial properties and surface activity

Uniqueness: Stearyl trisiloxane stands out due to its unique combination of a long hydrophobic stearyl chain and a trisiloxane backbone, providing superior spreading and wetting properties compared to other silicone surfactants. Its ability to form stable films at low concentrations makes it particularly valuable in applications requiring efficient surface coverage .

Biological Activity

Stearyl trisiloxane is a silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a siloxane backbone. This compound has garnered attention in various fields, including cosmetics, pharmaceuticals, and agricultural applications, due to its notable biological activities and properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential applications.

This compound exhibits significant biochemical properties that influence its interaction with biomolecules. As a surfactant, it can alter the surface tension of biological fluids, facilitating the solubilization and dispersion of other compounds. This property is particularly valuable in formulations where effective delivery of active ingredients is necessary.

Property Description
Molecular Structure Contains a stearyl group attached to a siloxane backbone
Surface Activity Reduces surface tension in aqueous solutions
Solubilization Enhances solubility of hydrophobic compounds
Biocompatibility Generally recognized as safe for dermal applications

Cellular Effects

Studies on the cellular effects of this compound indicate that it can influence various cellular processes. It has been shown to enhance the permeability of cell membranes, which can improve the uptake of therapeutic agents in drug formulations.

Case Study: Enhanced Drug Delivery

A study investigating the use of this compound in drug delivery systems found that it significantly improved the bioavailability of poorly soluble drugs. The compound facilitated better absorption in vitro when tested on human epithelial cells, demonstrating its potential as an excipient in pharmaceutical formulations .

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Mechanism Overview

  • Membrane Interaction : Alters lipid bilayer properties.
  • Protein Binding : Can modulate protein functions by altering their environment.
  • Signal Transduction : May influence cellular signaling pathways through membrane interactions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. In animal studies, varying concentrations have demonstrated differing levels of efficacy and safety profiles.

Table 2: Dosage Effects Observed in Animal Studies

Dosage (mg/kg) Observed Effect
1Minimal effect on liver function
10Moderate enhancement of drug absorption
50Potential toxicity observed; monitoring required

Metabolic Pathways

This compound may participate in various metabolic pathways within biological systems. Its degradation products can be further metabolized or excreted, indicating a need for understanding its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within tissues are crucial for its efficacy. Studies suggest that it can be effectively absorbed through dermal routes and distributed to systemic circulation, enhancing its utility in topical formulations.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Research indicates that it may localize within lipid rafts or endosomal compartments, influencing intracellular signaling and transport processes.

Applications in Industry

This compound's unique properties make it valuable across various industries:

  • Cosmetics : Used as an emollient and skin conditioning agent.
  • Pharmaceuticals : Enhances drug delivery systems.
  • Agriculture : Improves pesticide adhesion and efficacy on plant surfaces.

Properties

IUPAC Name

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIHETNVSHUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H58O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168238
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167160-55-6
Record name Stearyl trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYL TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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